molecular formula C10H9ClF3NO4S B2462221 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008594-59-9

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B2462221
CAS No.: 1008594-59-9
M. Wt: 331.69
InChI Key: QRVAYYUDAPMGRC-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, and benzenesulfonamido group attached to a propanoic acid backbone. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, followed by the reaction with propanoic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification process may include techniques like crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents like water or alcohol.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamido derivatives.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonamide
  • 2-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid
  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both the sulfonamido and propanoic acid groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVAYYUDAPMGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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